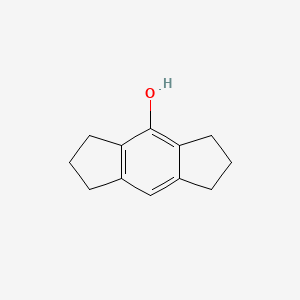

1,2,3,5,6,7-Hexahydro-s-indacen-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1,2,3,5,6,7-hexahydro-s-indacen-4-ol |

InChI |

InChI=1S/C12H14O/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7,13H,1-6H2 |

InChI Key |

DKOZCRXBVJZULD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC3=C(CCC3)C(=C2C1)O |

Origin of Product |

United States |

Contextualizing the Hexahydro S Indacene Scaffold in Organic Chemistry

The 1,2,3,5,6,7-hexahydro-s-indacene (B1206355) is a tricyclic hydrocarbon scaffold that has garnered attention in various fields of chemistry. Symmetrically fused indacenes, in their fully conjugated form, are of theoretical interest due to their antiaromatic character. researchgate.netnih.gov However, the hydrogenated form, hexahydro-s-indacene, provides a rigid and sterically defined three-dimensional structure that is particularly valuable in medicinal chemistry.

This scaffold is a key lipophilic moiety in the design of specific inhibitors for the NLRP3 inflammasome, a protein complex implicated in a variety of inflammatory diseases. europa.eu The rigid structure of the hexahydro-s-indacene unit allows it to fit into specific hydrophobic pockets of target proteins, contributing to the high potency and selectivity of compounds that contain it. europa.eu

Beyond medicinal applications, the parent s-indacene (B1235719) core has been explored in the field of materials science. Its derivatives have been investigated for their potential use in organic field-effect transistors (OFETs), where their electronic properties can be modulated through chemical substitution. researchgate.netacs.org This demonstrates the versatility of the indacene framework in different scientific domains.

Significance of the 4 Ol Moiety for Advanced Chemical Derivatization

The hydroxyl group at the 4-position of the 1,2,3,5,6,7-hexahydro-s-indacene (B1206355) scaffold, creating the titular 4-ol, is a critical functional group that significantly influences the compound's utility in chemical synthesis and its biological interactions. While the amino analogue, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (B17840), is more commonly used as a direct precursor in the synthesis of certain pharmaceuticals, the 4-ol moiety is of profound importance for several reasons. researchgate.net

Firstly, the hydroxyl group can serve as a synthetic handle for a variety of chemical transformations. Phenolic hydroxyl groups can undergo reactions such as etherification and esterification, allowing for the attachment of diverse chemical entities to the core scaffold. This enables the generation of libraries of derivatives for structure-activity relationship (SAR) studies, aiding in the optimization of biological activity.

Secondly, and perhaps more significantly, the presence of a hydroxyl group at this position is directly relevant to the metabolism of drugs containing the hexahydro-s-indacene scaffold. For instance, the potent NLRP3 inhibitor MCC950 undergoes metabolism in human liver microsomes to form a hydroxylated metabolite, N-((1-hydroxy-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide. researchgate.net The identification of this metabolite underscores the biological relevance of the 4-ol moiety and its impact on the pharmacokinetic profile of related drugs.

Overview of Current Research Trajectories Involving 1,2,3,5,6,7 Hexahydro S Indacen 4 Ol and Its Structural Analogues

Strategies for the Construction of the Hexahydro-s-indacene Skeleton

The formation of the symmetrical, fused-ring system of hexahydro-s-indacene is a critical phase in the synthesis of its derivatives. Methodologies to achieve this core structure often involve classical aromatic chemistry and cyclization strategies, ensuring efficient and scalable production.

Friedel-Crafts Acylation Approaches to Indacene Precursors

A prevalent strategy for initiating the synthesis of the hexahydro-s-indacene skeleton is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction typically involves the acylation of indane with a suitable acylating agent, such as 3-chloropropionyl chloride, in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). researchgate.net This reaction primarily yields 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one as the major product. The conditions for this reaction are crucial to maximize the yield of the desired acylated product, which serves as a direct precursor for the subsequent cyclization step.

Cyclization Reactions in Hexahydro-s-indacene Formation

Following the Friedel-Crafts acylation, the resulting intermediate, 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, undergoes an intramolecular cyclization to form the tricyclic ketone, 3,5,6,7-tetrahydro-2H-s-indacen-1-one. tandfonline.com This acid-catalyzed cyclization is typically achieved by treating the acylated intermediate with a strong acid, such as sulfuric acid. The reaction proceeds by the formation of an acylium ion, which then attacks the electron-rich aromatic ring, leading to the closure of the second five-membered ring and the formation of the hexahydro-s-indacene core structure.

Multi-step Total Synthesis Pathways for the Hexahydro-s-indacene Scaffold

The total synthesis of functionalized hexahydro-s-indacene derivatives, such as 4-amino-1,2,3,5,6,7-hexahydro-s-indacene, has been reported in a multi-step sequence starting from indane. researchgate.net This pathway underscores the robustness of the Friedel-Crafts and cyclization strategy. A representative multi-step synthesis is outlined below:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | Indane | 3-Chloropropionyl chloride, AlCl₃ | 3-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one |

| 2 | 3-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one | H₂SO₄ | 3,5,6,7-Tetrahydro-2H-s-indacen-1-one |

| 3 | 3,5,6,7-Tetrahydro-2H-s-indacen-1-one | Further functionalization steps | Functionalized hexahydro-s-indacene derivatives |

This sequence highlights a reliable and scalable route to access the core hexahydro-s-indacene scaffold, which can then be further modified to introduce desired functional groups.

Regioselective Functionalization for this compound Synthesis

With the hexahydro-s-indacene skeleton in hand, the next critical step is the regioselective introduction of a hydroxyl group at the 4-position. This can be accomplished through several synthetic strategies, primarily involving the reduction of a carbonyl precursor or the conversion of an existing functional group.

Reduction of Carbonyl Precursors to the 4-ol Moiety

A direct and efficient method for the synthesis of this compound involves the reduction of a corresponding carbonyl precursor, such as 1,2,3,5,6,7-hexahydro-s-indacen-4-one. While the direct synthesis of the 4-one is not extensively detailed in the provided search results, its formation is a plausible intermediate. The reduction of this ketone to the desired alcohol can be readily achieved using a variety of standard reducing agents.

Commonly employed reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.

| Reducing Agent | Typical Solvent(s) | General Reaction Conditions |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | 0 °C to room temperature, anhydrous conditions |

This reduction step is a high-yielding and straightforward transformation that provides direct access to the target this compound.

Directed Hydroxyl Group Introduction at Specific Indacene Positions

An alternative approach to introduce a hydroxyl group at the 4-position of the hexahydro-s-indacene ring involves the chemical transformation of a pre-existing functional group, such as an amino group. The synthesis of 4-amino-1,2,3,5,6,7-hexahydro-s-indacene provides a key intermediate for this strategy. researchgate.net

The conversion of the 4-amino group to a 4-hydroxyl group can be accomplished via a Sandmeyer-type reaction. wikipedia.orglscollege.ac.inorganic-chemistry.org This two-step process involves:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid or sulfuric acid) at low temperatures (typically 0-5 °C) to form a diazonium salt.

Hydrolysis: The resulting diazonium salt is then gently heated in the presence of water. The diazonium group is an excellent leaving group (as nitrogen gas), and it is replaced by a hydroxyl group from the water, yielding the desired this compound.

This method allows for the specific and directed introduction of the hydroxyl group at the 4-position, leveraging the known synthesis of the corresponding amino-substituted precursor.

Preparation of Key Synthons Derived from 1,2,3,5,6,7-Hexahydro-s-indacene

The synthesis of functionalized hexahydro-s-indacene derivatives serves as a critical foundation for the construction of various target molecules. The amine and isocyanate functionalities are particularly important handles for subsequent chemical modifications.

The tricyclic amine, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, is a key building block. Its synthesis is often accomplished on a multi-gram scale through a multi-step sequence starting from commercially available materials. researchgate.net One established route begins with 2,3-dihydro-1H-indene (indan). researchgate.net

The initial step involves a Friedel-Crafts acylation of indan (B1671822) using 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. researchgate.net This reaction yields 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, which is typically used in the subsequent cyclization step without extensive purification. researchgate.net The synthesis proceeds through further transformations, including the formation of the second five-membered ring and subsequent introduction of the amine group, to afford the target 1,2,3,5,6,7-hexahydro-s-indacen-4-amine. researchgate.net

An alternative approach involves the reduction of a nitro-substituted precursor. researchgate.net For instance, 8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one can be reduced to the corresponding amine via catalytic hydrogenation, employing a palladium on carbon (10% Pd/C) catalyst under a hydrogen atmosphere. researchgate.net

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | 2,3-Dihydro-1H-indene | 3-Chloropropionyl chloride, Aluminum trichloride | 3-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one |

| 2 | 3-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one | Cyclization agents | Tricyclic ketone precursor |

| 3 | Tricyclic ketone precursor | Amination/reduction sequence | 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine |

The isocyanate derivative, 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (B3251675), is a crucial intermediate for the synthesis of urea-containing compounds. researchgate.netresearchgate.net This reactive synthon is prepared from the 1,2,3,5,6,7-hexahydro-s-indacen-4-amine synthesized in the previous step. google.com

The conversion of the primary amine to the isocyanate is a standard transformation in organic chemistry. google.comgoogle.com The process typically involves reacting the amine with phosgene (B1210022) or a phosgene equivalent in the presence of a base. google.com Common reagents used for this purpose include phosgene (COCl₂), diphosgene (trichloromethyl chloroformate), triphosgene (B27547) (bis(trichloromethyl) carbonate), and carbonyldiimidazole (CDI). google.com The reaction is performed in an inert solvent, and the choice of phosgenating agent can be tailored to the scale and safety requirements of the synthesis. google.com The resulting isocyanate can either be isolated for future use or generated in situ for immediate reaction with a nucleophile. researchgate.net

| Reagent | Chemical Formula | Common Use |

| Phosgene | COCl₂ | Highly reactive gas, effective for isocyanate formation. |

| Diphosgene | ClCOOCCl₃ | A safer liquid alternative to phosgene. |

| Triphosgene | (Cl₃CO)₂CO | A stable, crystalline solid that serves as a safer source of phosgene. google.com |

| Carbonyldiimidazole (CDI) | C₇H₆N₄O | A non-phosgene reagent for isocyanate synthesis. google.com |

Isotopic Labeling Approaches (e.g., Deuteration) of the Hexahydro-s-indacene Moiety

Isotopically labeled compounds are invaluable tools in analytical chemistry, particularly for quantitative studies using mass spectrometry. Deuterated analogues of the hexahydro-s-indacene moiety have been synthesized to serve as internal standards in liquid chromatography-mass spectrometry (LC-MS) analyses of biological samples. researchgate.net

The synthesis of these labeled compounds requires a dedicated multi-step route. For example, a tetra-deuterated analogue of a derivative containing the hexahydro-s-indacene core was synthesized in a ten-step sequence. researchgate.net This specific synthesis began with 5-bromo-2,3-dihydro-1H-inden-1-one, indicating that the deuterium atoms were incorporated into the tricyclic core structure during the synthetic process. researchgate.net Such labeled standards are essential for accurately quantifying the concentration of the parent compound in complex biological matrices. researchgate.net

| Labeled Analogue | Starting Material | Number of Steps | Application |

| Tetra-deuterated hexahydro-s-indacene derivative | 5-Bromo-2,3-dihydro-1H-inden-1-one | 10 | Internal standard for LC-MS analysis researchgate.net |

Oxidation Reactions of the Hexahydro-s-indacen-4-yl Scaffold

While direct oxidation studies on this compound are not extensively detailed in the literature, the synthesis of oxidized analogues, specifically 2,3,6,7-tetrahydro-s-indacene-1,5-diones, provides insight into the chemistry of the oxidized scaffold. These diones are typically synthesized through transformations of cyclopentenone derivatives. For instance, a sodium nitrite-catalyzed reaction of cyclopentenone-MBH acetates has been reported to yield a variety of 4,8-di-substituted-2,3,6,7-tetrahydro-s-indacene-1,5-diones. mdpi.com

This synthetic approach allows for the introduction of diverse substituents at the 4 and 8 positions of the indacene core. The resulting dione (B5365651) structure features two carbonyl groups, which significantly influence the electronic properties and subsequent reactivity of the molecule, making it a target for further chemical transformations.

Table 1: Examples of Synthesized 4,8-Disubstituted-2,3,6,7-tetrahydro-s-indacene-1,5-diones mdpi.com

| Compound ID | Substituent (at C4 and C8) | Yield | Melting Point (°C) |

|---|---|---|---|

| 2a | Phenyl | 57% | 260–263 |

| 2b | o-Tolyl | 31% | 306–308 |

| 2g | 3-Bromophenyl | 38% | 262–265 |

| 2m | Furan-2-yl | 72% | 236–239 |

This table is interactive. Click on the headers to sort the data.

The synthesis of these diones demonstrates access to oxidized forms of the hexahydro-s-indacene system, which are valuable intermediates for creating more complex molecules and materials. mdpi.comontosight.ai

Nucleophilic and Electrophilic Transformations of the Hexahydro-s-indacene System

The hexahydro-s-indacene system possesses distinct regions for potential nucleophilic and electrophilic attack. The central benzene (B151609) ring, being electron-rich due to the alkyl substituents from the fused cyclopentane (B165970) rings, is susceptible to electrophilic aromatic substitution. masterorganicchemistry.com Conversely, the carbonyl groups in the oxidized dione analogues described in section 3.1 provide electrophilic centers for nucleophilic addition.

Electrophilic Transformations: The central aromatic ring of the hexahydro-s-indacene scaffold is activated towards electrophilic attack. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are mechanistically plausible. masterorganicchemistry.com The directing effects of the existing alkyl framework would likely favor substitution at the C4 and C8 positions, assuming they are unsubstituted. The presence of the hydroxyl group in this compound would further activate the ring and direct incoming electrophiles, although steric hindrance could play a significant role in the regiochemical outcome.

Nucleophilic Transformations: For oxidized derivatives like the 2,3,6,7-tetrahydro-s-indacene-1,5-diones, the carbonyl carbons are electrophilic and thus reactive towards nucleophiles. mhmedical.com These compounds can undergo nucleophilic addition reactions with various nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), hydrides, and amines. Such reactions would lead to the formation of diols or amino alcohols, further functionalizing the indacene core. The Knoevenagel condensation is another relevant reaction for indane-1,3-dione structures, highlighting the reactivity of the methylene (B1212753) protons situated between the two carbonyl groups. nih.gov

Complexation Chemistry: Formation and Characterization of Metal-N-Heterocyclic Carbene (NHC) Complexes Bearing Hexahydro-s-indacene Ligands

N-Heterocyclic carbenes (NHCs) have become prominent ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. nih.govnih.gov The rigid and bulky 1,2,3,5,6,7-hexahydro-s-indacen-4-yl group has been successfully incorporated into the structure of an NHC ligand, creating a system with conformationally restricted alkyl groups that can influence the catalytic activity of its metal complexes. researchgate.net

The synthesis of an NHC precursor bearing the hexahydro-s-indacene scaffold starts from 1,2,3,5,6,7-hexahydro-s-indacen-4-amine. researchgate.netnih.gov The synthetic route involves several key steps:

Diamine Formation: The initial amine undergoes a reaction with glyoxal, followed by a reduction of the resulting diimine to form the corresponding diamine.

Cyclization: The diamine is then cyclized using triethyl orthoformate (HC(OEt)₃) to form the 1,3-bis(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-4,5-dihydro-1H-imidazol-3-ium chloride salt. This imidazolium (B1220033) salt is the direct precursor to the NHC ligand. researchgate.net

This multi-step synthesis provides access to a novel NHC precursor with bulky, conformationally restricted substituents ortho to the heterocyclic ring. researchgate.net This steric profile is a key feature that distinguishes it from more common NHC ligands like IMes or IPr. nih.gov

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.uklibretexts.org This process is crucial for synthesizing new complexes and tuning their catalytic properties.

In the context of the hexahydro-s-indacene-based NHC ligand, metal complexes have been prepared and subjected to ligand exchange reactions. For example, an iridium complex, [IrCl(cod)(NHC)] (where cod = 1,5-cyclooctadiene (B75094) and NHC is the hexahydro-s-indacene-based carbene), was synthesized. Subsequently, the cod ligand was replaced by two carbonyl (CO) ligands by bubbling CO gas through a solution of the complex. researchgate.net

Reaction: [IrCl(cod)(NHC)] + 2CO → [IrCl(CO)₂(NHC)] + cod

This simple ligand exchange reaction resulted in a significant change in the complex's properties, demonstrating the utility of this method for modifying the coordination sphere of the metal. researchgate.net The relative ease of displacing the cod ligand makes it a useful precursor for generating other catalytically active species.

Table 2: Synthesis and Reactions of a Hexahydro-s-indacene NHC-Iridium Complex researchgate.net

| Precursor Complex | Reagent | Product Complex | Yield |

|---|---|---|---|

| [AgCl(NHC)] | [IrCl(cod)]₂ | [IrCl(cod)(NHC)] | 86% |

| [IrCl(cod)(NHC)] | CO (gas) | [IrCl(CO)₂(NHC)] | 98% |

This table is interactive. Click on the headers to sort the data.

Investigations into Reaction Stereoselectivity and Regioselectivity

Stereoselectivity (the preference for the formation of one stereoisomer over another) and regioselectivity (the preference of a reaction to occur at one position over another) are critical concepts in chemical synthesis. mdpi.com While specific, in-depth studies on the stereoselectivity and regioselectivity of reactions involving this compound are limited, the structural features of the scaffold allow for predictions.

Regioselectivity: As discussed in section 3.2, electrophilic aromatic substitution on the hexahydro-s-indacene core is expected to be regioselective. The directing effects of the fused alkyl rings and any existing functional groups (like the -OH in the title compound) will determine the position of substitution on the central aromatic ring. The inherent symmetry of the unsubstituted C4 and C8 positions would make them the most likely sites for reaction.

Stereoselectivity: The rigid, non-planar structure of the hexahydro-s-indacene framework can influence the stereochemical outcome of reactions. For molecules derived from this scaffold that are chiral or have prochiral centers, reagents may approach preferentially from one face of the molecule over the other due to steric hindrance, leading to a stereoselective transformation.

Furthermore, the use of the hexahydro-s-indacene-based NHC ligand in asymmetric catalysis is an area of potential interest. The bulky and conformationally constrained nature of the indacene substituents creates a specific chiral environment around the metal center. This defined steric environment can be expected to induce stereoselectivity in catalytic reactions, such as asymmetric hydrogenation or metathesis, by controlling the orientation of the substrate as it coordinates to the metal catalyst. researchgate.net The design of such ligands is a key strategy for achieving high enantioselectivity in chemical synthesis. mdpi.com

Advanced Spectroscopic and Analytical Characterization of 1,2,3,5,6,7 Hexahydro S Indacen 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of distinct proton environments, their multiplicity (spin-spin coupling), and their electronic surroundings. The single aromatic proton (H-8) is expected to appear as a singlet in the aromatic region, typically around 6.5-7.5 ppm. The hydroxyl (-OH) proton would also appear as a singlet, with a chemical shift that can vary widely depending on solvent, concentration, and temperature, but generally falls within 1-5 ppm for alcohols. chemrxiv.org The aliphatic protons of the two saturated five-membered rings would appear in the upfield region. The four methylene (B1212753) groups (-CH₂-) adjacent to the aromatic ring (at positions 1, 3, 5, and 7) would likely have chemical shifts in the range of 2.5-3.0 ppm, while the methylene groups at positions 2 and 6 would be expected around 1.8-2.2 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbon bearing the hydroxyl group (C-4) and the adjacent aromatic carbon (C-3a) would be significantly downfield, influenced by the electronegative oxygen atom. Quaternary carbons, such as C-3a, C-4a, C-7a, and C-8a, are typically weaker in intensity. The aromatic carbon C-8 would appear in the typical aromatic region (110-140 ppm). The aliphatic carbons would resonate in the upfield region of the spectrum (20-40 ppm).

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2,3,5,6,7-Hexahydro-s-indacen-4-ol

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1, 7 | CH₂ | 2.5 - 3.0 | 30 - 35 |

| 2, 6 | CH₂ | 1.8 - 2.2 | 25 - 30 |

| 3, 5 | CH₂ | 2.5 - 3.0 | 30 - 35 |

| 3a, 4a | C | - | 135 - 145 |

| 4 | C-OH | -OH: 1.0 - 5.0 (variable) | 145 - 155 |

| 7a, 8b | C | - | 140 - 150 |

| 8 | CH | 6.5 - 7.5 | 110 - 125 |

| 8a | C | - | 130 - 140 |

Note: These are estimated values based on general principles and data for related compounds.

Mass Spectrometry Techniques (e.g., HPLC-MS/MS, HRMS) for Compound Identification and Metabolite Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis. ijpras.com High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement for this compound (C₁₂H₁₄O), allowing for the unambiguous determination of its elemental formula.

When coupled with separation techniques like High-Performance Liquid Chromatography (HPLC-MS/MS), it becomes a formidable tool for identifying the parent compound in complex mixtures and for analyzing its metabolites. nih.gov In metabolite analysis, biological samples are analyzed to detect and identify products of biotransformation. uoguelph.ca For a compound like hexahydro-s-indacen-4-ol, metabolic pathways could involve oxidation, hydroxylation, or conjugation. HPLC-MS/MS can separate these metabolites from the parent drug and from endogenous biomolecules. nih.gov

The fragmentation pattern (MS/MS spectrum) is crucial for structural confirmation. For this compound, common fragmentation pathways in electron ionization (EI) or electrospray ionization (ESI) could involve the loss of a water molecule (H₂O) from the alcohol, loss of alkyl fragments from the saturated rings, or retro-Diels-Alder reactions. nih.gov By analyzing these fragment ions, the core structure and the position of the hydroxyl group can be confirmed. Untargeted metabolomics workflows often use such techniques to compare metabolite profiles between different biological states. nih.gov

Table 2: Expected HRMS Data and Potential Fragments for C₁₂H₁₄O

| Species | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₂H₁₅O⁺ | 175.1117 | Protonated molecular ion |

| [M+Na]⁺ | C₁₂H₁₄ONa⁺ | 197.0937 | Sodium adduct |

| [M-H₂O+H]⁺ | C₁₂H₁₃⁺ | 157.1012 | Ion from loss of water |

| Fragment | C₁₀H₉⁺ | 129.0704 | Possible fragment from ring cleavage |

Infrared (IR) Spectroscopy for Functional Group Analysis and Stereoelectronic Properties Determination

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent and diagnostic peak would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. masterorganicchemistry.com Another key absorption would be the C-O stretching vibration, typically appearing in the 1050-1250 cm⁻¹ range for secondary alcohols.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Aliphatic (sp³) | 2850 - 2960 | Strong |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium to Weak |

| C-O Stretch | Secondary Alcohol | 1050 - 1250 | Strong |

| C-H Bend | Aliphatic | 1350 - 1470 | Medium |

Advanced Chromatographic Methods for Separation and Purification

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for the separation, purification, and analysis of this compound and its derivatives. tandfonline.com Given the polycyclic and moderately polar nature of the compound, reversed-phase HPLC is a highly suitable method. nih.gov

In a typical reversed-phase setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, would be used. mdpi.com The mobile phase would consist of a mixture of a polar solvent, like water, and a less polar organic solvent, such as acetonitrile (B52724) or methanol. thermofisher.comresearchgate.net By applying a gradient elution, where the proportion of the organic solvent is increased over time, compounds can be effectively separated based on their hydrophobicity.

For preparative applications, the goal is to isolate the compound in high purity. This requires scaling up the analytical method, using larger columns and higher flow rates. sielc.com The purity of the collected fractions can then be assessed using analytical HPLC. Advanced systems like UHPLC offer significant advantages, including higher resolution, increased sensitivity, and much faster analysis times by using columns with smaller particle sizes and instrumentation capable of handling higher backpressures. thermofisher.com Detection is commonly achieved using a UV detector, as the aromatic s-indacene (B1235719) core will absorb UV light.

Crystallographic Studies for Solid-State Structural Determination of Hexahydro-s-indacene Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformation and stereochemistry.

For derivatives of the hexahydro-s-indacene framework, crystallographic studies are crucial for understanding the planarity of the ring system and the orientation of any substituents. acs.org While a crystal structure for this compound is not specifically reported in the provided search results, studies on related hexaaryl-s-indacene derivatives demonstrate the power of this technique. nih.govacs.org These studies show how substituents can influence the bond length alternation within the s-indacene core, affecting its electronic properties. acs.orgresearchgate.net

The process involves growing a suitable single crystal, which can often be the most challenging step. nih.gov This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. The final structure provides invaluable insight into intermolecular interactions in the crystal lattice, such as hydrogen bonding (which would be expected for the -ol derivative) and π-π stacking. researchgate.net

Structural Modifications and Derivative Chemistry of the 1,2,3,5,6,7 Hexahydro S Indacene Scaffold

Synthesis of Sulfonylurea Derivatives Incorporating the Hexahydro-s-indacene Moiety

The synthesis of sulfonylurea derivatives based on the 1,2,3,5,6,7-hexahydro-s-indacene (B1206355) scaffold is a key area of research, largely driven by the discovery of potent anti-inflammatory agents. researchgate.netresearchgate.net A prominent example is the synthesis of a compound known as MCC950, or 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea. researchgate.net

The general synthetic strategy involves the coupling of two key intermediates: a sulfonamide and a substituted isocyanate. researchgate.netdergipark.org.tr The synthesis of the required 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (B3251675) can be achieved from indan (B1671822) in a multi-step process. researchgate.netresearchgate.net The other crucial component, a substituted sulfonamide, is prepared separately. researchgate.netresearchgate.net For instance, 4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonamide is synthesized starting from ethyl 3-furoate. researchgate.netresearchgate.net The final step involves the reaction of the isocyanate with the sulfonamide, often in the presence of a base, to yield the desired sulfonylurea derivative. researchgate.net This reaction can be performed with the isolated isocyanate or via an in situ method. researchgate.netresearchgate.net

Researchers have synthesized numerous analogs by varying the substituents on both the hexahydro-s-indacene moiety and the sulfonylurea portion of the molecule, leading to a library of compounds for biological evaluation. researchgate.netnih.gov

Carbamate (B1207046) Derivatives of Hexahydro-s-indacene

Carbamates represent another important class of derivatives derived from the 1,2,3,5,6,7-hexahydro-s-indacene scaffold. The carbamate group, an ester of carbamic acid, is a common structural motif in medicinal chemistry, known for its chemical stability and ability to participate in hydrogen bonding. nih.gov

The synthesis of these derivatives typically involves the reaction of 1,2,3,5,6,7-hexahydro-s-indacen-4-ol with an appropriate isocyanate or by using other carbamoylating agents. nih.gov The versatility of this synthetic approach allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. These derivatives are often explored for their potential as therapeutic agents in various disease areas. nih.gov

| Derivative Type | General Synthetic Approach | Key Precursor from Scaffold |

|---|---|---|

| N-Aryl Carbamates | Reaction with aryl isocyanates | This compound |

| N-Alkyl Carbamates | Reaction with alkyl isocyanates | This compound |

Development of Novel Heterocyclic Derivatives (e.g., Imidazolium (B1220033) Salts) Based on Hexahydro-s-indacene

Beyond sulfonylureas and carbamates, the hexahydro-s-indacene scaffold has been utilized to create novel heterocyclic derivatives, such as imidazolium salts. researchgate.net Imidazolium salts are a class of organic salts that are precursors to N-heterocyclic carbenes (NHCs), which have broad applications in catalysis. google.com

The synthesis of these derivatives often starts with the corresponding amine, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (B17840). researchgate.net For example, the reaction of this amino-hexahydro-s-indacene with glyoxal, followed by reduction of the resulting diimine and subsequent cyclization, can yield 1,3-bis(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-4,5-dihydro-1H-imidazol-3-ium salts. researchgate.net These conformationally restricted imidazolium salts can then be used to generate metal-NHC complexes with potential catalytic activities. researchgate.net

Structure-Activity Relationship (SAR) Studies of Hexahydro-s-indacene Derivatives in Chemical Probes and Ligand Development

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. drugdesign.org For derivatives of 1,2,3,5,6,7-hexahydro-s-indacene, SAR studies have been instrumental in optimizing their potency and selectivity as chemical probes and ligands. researchgate.netresearchgate.net

These studies systematically modify different parts of the molecule and assess the impact on its biological function. For sulfonylurea derivatives, modifications to the furan (B31954) moiety have been explored to improve properties like tolerability. researchgate.net For example, replacing the furan ring with other heterocycles or substituted phenyl rings has been investigated. researchgate.net These studies provide valuable insights into the key structural features required for potent biological activity and guide the design of new, improved derivatives. researchgate.netnih.gov

| Molecular Scaffold Region | Modification Explored | Impact on Activity |

|---|---|---|

| Hexahydro-s-indacene Core | Introduction of hydroxyl groups | Alteration of metabolic profile. researchgate.net |

| Sulfonylurea Linker | Variation of aryl/heterocyclic group | Significant changes in potency and selectivity. researchgate.net |

| Furan Moiety | Replacement with other heterocycles | Improved tolerability and pharmacokinetic properties. researchgate.net |

Design and Synthesis of Photoaffinity Probes Incorporating the Hexahydro-s-indacene Core

Photoaffinity probes are powerful tools in chemical biology for identifying the cellular targets of bioactive molecules. nih.gov These probes typically contain a photoreactive group, such as a diazirine or benzophenone, that upon irradiation with UV light, forms a covalent bond with nearby proteins. nih.gov

The 1,2,3,5,6,7-hexahydro-s-indacene scaffold has been incorporated into the design of photoaffinity probes to elucidate the mechanism of action of its biologically active derivatives. researchgate.net The synthesis of such probes involves chemically modifying a potent hexahydro-s-indacene derivative to include a photoreactive moiety and often a reporter tag (like biotin (B1667282) or an alkyne) for subsequent detection and enrichment. nih.gov The strategic placement of the photoreactive group is critical to ensure that it does not significantly disrupt the binding of the probe to its target protein. rsc.org These photoaffinity probes are invaluable for target identification and validation studies. rsc.org

Role of 1,2,3,5,6,7 Hexahydro S Indacen 4 Ol Derivatives in Advanced Chemical Research Paradigms

Development of Catalytic Ligands based on Hexahydro-s-indacene N-Heterocyclic Carbenes

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry, prized for their strong σ-donating properties and steric tuneability. semanticscholar.org The incorporation of the bulky and conformationally restricted hexahydro-s-indacene backbone into NHC ligand design has led to the development of novel catalysts with unique reactivity and stability. researchgate.net

The synthesis of such ligands typically involves the reaction of 4-amino-1,2,3,5,6,7-hexahydro-s-indacene with glyoxal, followed by reduction of the resulting diimine and cyclization to form the imidazolium (B1220033) salt precursor to the NHC. researchgate.net This precursor can then be used to generate metal-NHC complexes with various transition metals, including iridium and ruthenium. researchgate.net

| Ligand Precursor | Metal | Resulting Complex Type | Application Area |

| 1,3-bis(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-4,5-dihydro-1H-imidazol-3-ium chloride | Iridium | (NHC)IrCl(CO)2 | Catalysis |

| 1,3-bis(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-4,5-dihydro-1H-imidazol-3-ium chloride | Silver | (NHC)AgCl | Transmetallation Agent |

This table showcases examples of metal complexes formed with hexahydro-s-indacene-based NHC ligands.

Ruthenium-based catalysts bearing NHC ligands are workhorses in the field of olefin metathesis. The steric and electronic properties of the NHC ligand play a crucial role in the catalyst's activity, stability, and selectivity. The use of hexahydro-s-indacene-based NHC ligands has been explored to enhance catalyst performance. researchgate.netacs.org The bulky, conformationally restricted alkyl groups ortho to the heterocyclic substituent can influence the catalyst's initiation rate and stability. researchgate.net

Research into a series of ruthenium olefin metathesis catalysts with varied NHC ligand substitution has shown that such modifications can lead to greater resistance to decomposition. acs.org This enhanced stability results in increased catalyst lifetimes, a critical factor for efficient chemical synthesis. acs.org Under optimized conditions, certain catalysts have demonstrated high efficacy, achieving complete conversion in ring-closing metathesis reactions with catalyst loadings as low as 25 ppm. acs.org

The utility of hexahydro-s-indacene-based NHC ligands extends beyond olefin metathesis. These ligands have been successfully incorporated into complexes with other transition metals, such as iridium, to catalyze a range of organic transformations. researchgate.net NHC-metal complexes are known to be effective catalysts for a variety of important reactions, including:

Suzuki-Miyaura cross-coupling

Mizoroki-Heck cross-coupling

Hydrogenation

Hydrosilylation

Polymerization

The robust nature of the hexahydro-s-indacene scaffold makes these NHC ligands promising candidates for developing catalysts with high stability and activity in these and other transition metal-catalyzed processes. researchgate.net

Chemical Biology Probes for Molecular Target Identification and Pathway Elucidation

The 1,2,3,5,6,7-hexahydro-s-indacen-4-yl moiety is a key pharmacophore in the development of potent and selective inhibitors of the NLRP3 inflammasome. frontiersin.orgnih.gov The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response, and its dysregulation is implicated in a variety of inflammatory diseases. frontiersin.orgnih.gov

The compound MCC950 (also known as CRID3 or CP-456,773), a diarylsulfonylurea derivative containing a hexahydro-s-indacen-4-yl group, is a well-characterized and widely used inhibitor of the NLRP3 inflammasome. frontiersin.org This compound has served as a template for the design and synthesis of chemical biology probes aimed at identifying molecular targets and elucidating the pathways of NLRP3 activation. frontiersin.org These probes often incorporate fluorescent dyes or biotin (B1667282) tags to enable visualization and affinity-based pulldown experiments. frontiersin.org

| Probe Type | Based on | Label | Application |

| Fluorescent Probe | MCC950 | Fluorophore | Imaging NLRP3 localization |

| Biotinylated Probe | MCC950 | Biotin | Affinity purification of NLRP3 |

| Radiolabeled Probe | MCC950 | Carbon-11 | PET imaging studies |

This table illustrates the types of chemical biology probes developed from the MCC950 scaffold.

Understanding how small molecules interact with their protein targets is fundamental to drug discovery and chemical biology. Studies on MCC950 have revealed that it binds reversibly to the NACHT domain of NLRP3. frontiersin.org This interaction blocks the ASC oligomerization, a critical step in inflammasome assembly, thereby inhibiting the release of the pro-inflammatory cytokine IL-1β. frontiersin.org The hexahydro-s-indacene group plays a crucial role in establishing the binding affinity and selectivity of the inhibitor for its target protein.

Mechanistic Biochemical Studies of Compound Transformations in Biological Systems

The metabolic fate of xenobiotics, including therapeutic agents and chemical probes, is a critical area of study in pharmacology and toxicology. Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of a wide array of compounds. nih.gov These enzymes can catalyze the hydroxylation of unactivated carbon atoms in a regio- and stereoselective manner. nih.gov

While specific studies on the CYP-mediated hydroxylation of the 1,2,3,5,6,7-hexahydro-s-indacene (B1206355) moiety are not extensively detailed in the provided search results, the general principles of CYP-catalyzed reactions suggest that this lipophilic scaffold would be a substrate for these enzymes. nih.gov The potential sites of hydroxylation on the hexahydro-s-indacene ring would be determined by the specific CYP isoform involved and the geometry of the enzyme-substrate complex. nih.gov Such metabolic transformations are crucial to understand as they can significantly impact a compound's pharmacokinetic profile and biological activity.

Impurity Profiling and Degradation Product Identification in Complex Chemical Syntheses

Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. medwinpublishers.com Impurity profiling, which involves the identification, characterization, and quantification of impurities, is mandated by regulatory agencies. medwinpublishers.comresearchgate.net The synthesis of complex molecules, such as those containing the 1,2,3,5,6,7-hexahydro-s-indacene core, can lead to the formation of various impurities. researchgate.net

For instance, in the synthesis of a sulfonylurea derivative incorporating the hexahydro-s-indacen-4-yl group, a multidisciplinary approach is necessary to identify and characterize any process-related impurities or degradation products. medwinpublishers.com Even small amounts of these unwanted compounds can affect the safety and efficacy of the final product. medwinpublishers.com The synthesis of the key intermediate, 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (B3251675), from indan (B1671822) involves multiple steps, each of which could potentially introduce impurities. researchgate.net

| Potential Impurity Source | Example | Analytical Technique |

| Starting Materials | Residual indan or its byproducts | Gas Chromatography (GC) |

| Intermediates | Incompletely reacted intermediates | High-Performance Liquid Chromatography (HPLC) |

| Side Reactions | Isomeric byproducts | HPLC, Mass Spectrometry (MS) |

| Degradation | Products of hydrolysis or oxidation | HPLC, LC-MS |

This table outlines potential sources of impurities in the synthesis of hexahydro-s-indacene derivatives and common analytical techniques for their detection.

Conclusion and Future Research Directions in 1,2,3,5,6,7 Hexahydro S Indacen 4 Ol Chemistry

Summary of Key Methodological Advances

The synthesis of the 1,2,3,5,6,7-hexahydro-s-indacene (B1206355) core has been a focal point of methodological development, largely driven by its incorporation into high-value molecules such as the potent NLRP3 inflammasome inhibitor, MCC950. A common and effective strategy for constructing this tricyclic system begins with indan (B1671822) or its derivatives.

A key methodological advance involves a Friedel-Crafts acylation of 2,3-dihydro-1H-indene with 3-chloropropionyl chloride, which proceeds to give 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one. This intermediate undergoes an intramolecular cyclization to form the hexahydro-s-indacene skeleton. Subsequent functionalization at the 4-position, typically to introduce an amino group, has been extensively explored. This amino-functionalized indacene serves as a versatile precursor for a variety of derivatives.

While a direct, high-yielding synthesis of 1,2,3,5,6,7-hexahydro-s-indacen-4-ol is not prominently featured in the literature, its formation as a metabolite of MCC950 has been identified. This metabolic hydroxylation occurs on the hexahydro-s-indacene moiety, confirming the feasibility of introducing a hydroxyl group at this position. Future methodological advances will likely focus on the direct and stereoselective introduction of the hydroxyl group onto the indacene core, potentially through late-stage C-H oxidation or by utilizing a corresponding ketone precursor followed by stereoselective reduction.

Emerging Synthetic Strategies for Complex Indacene Derivatives

The development of novel synthetic strategies for complex polycyclic aromatic hydrocarbons (PAHs) and their partially saturated analogues is a rapidly advancing field. These emerging methods offer new avenues for the synthesis of complex indacene derivatives, including those based on the this compound scaffold.

Palladium-catalyzed C-H bond functionalization has become a powerful tool for the construction of complex aromatic systems. benthamdirect.com These methods allow for the direct coupling of C-H bonds with various partners, avoiding the need for pre-functionalized starting materials and thus improving atom economy. benthamdirect.com Such strategies could be envisioned for the late-stage functionalization of the hexahydro-s-indacene core, enabling the introduction of a wide range of substituents to modulate the properties of the final molecule.

Another emerging area is the use of ring-closing reactions to construct the polycyclic framework. rsc.org These methods, which can include photocyclization, Diels-Alder reactions, and metal-catalyzed annulations, provide access to a diverse array of PAH structures. rsc.orgresearchgate.net Applying these strategies to precursors containing the indane moiety could lead to novel and efficient routes to complex indacene derivatives.

Furthermore, modular synthetic approaches, where different fragments are pieced together in a convergent manner, are gaining traction. researchgate.netrsc.org This allows for the rapid generation of a library of analogues with diverse substitution patterns, which is particularly valuable in drug discovery and materials science. A modular approach to complex indacenes based on this compound could involve the initial synthesis of the functionalized core, followed by the attachment of various side chains or additional ring systems.

Potential for Novel Ligand Design and Catalyst Development

The rigid and well-defined structure of the 1,2,3,5,6,7-hexahydro-s-indacene scaffold makes it an attractive platform for the design of novel ligands for transition metal catalysis. The introduction of coordinating groups onto this framework can lead to ligands with unique steric and electronic properties.

One promising direction is the development of pincer ligands, which are tridentate ligands that bind to a metal center in a meridional fashion. The indacene core can serve as the central backbone of a pincer ligand, with donor atoms attached at appropriate positions. For instance, an unsymmetrical SCN indene-based pincer ligand with a hemilabile pyridine (B92270) sidearm has been reported to form well-defined palladium complexes. nih.gov These complexes have shown preliminary catalytic activity in the cycloisomerization of 4-pentynoic acid, highlighting the potential of indacene-based pincer ligands in catalysis. nih.gov

Furthermore, the amino derivative of hexahydro-s-indacene has been utilized to synthesize a novel N-heterocyclic carbene (NHC) ligand. researchgate.net The reaction of 1,3-bis(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-4,5-dihydro-1H-imidazol-3-ium chloride with a silver source yielded the corresponding silver-NHC complex, which was then used to prepare iridium-NHC complexes. researchgate.net Given the widespread use of NHC ligands in catalysis, the development of NHC ligands based on the hexahydro-s-indacen-4-ol scaffold could lead to catalysts with novel reactivity and selectivity.

The steric bulk provided by the indacene framework can be advantageous in creating a specific coordination environment around the metal center, which can influence the outcome of catalytic reactions. Future research in this area will likely focus on the synthesis of a broader range of indacene-based ligands and the evaluation of their corresponding metal complexes in various catalytic transformations, including cross-coupling reactions, hydrogenation, and polymerization.

Future Directions in Chemical Probe Development for Biological Systems

The 1,2,3,5,6,7-hexahydro-s-indacene scaffold has already proven its value in the development of chemical probes, most notably in the context of the NLRP3 inflammasome. MCC950, which contains the 4-amino-substituted hexahydro-s-indacene moiety, is a highly potent and selective inhibitor of NLRP3 and has been instrumental in studying the role of this protein complex in various inflammatory diseases.

The discovery that a hydroxylated metabolite of MCC950, featuring the this compound core, retains some biological activity opens up new avenues for the design of second-generation NLRP3 inhibitors. The hydroxyl group provides a handle for further functionalization and can also influence the pharmacokinetic properties of the molecule. Future work in this area will likely involve the synthesis and biological evaluation of a range of this compound derivatives to explore the structure-activity relationships and optimize their potency and selectivity for NLRP3.

Beyond the NLRP3 inflammasome, the indane and indacene scaffolds have been explored as privileged structures in medicinal chemistry with a wide range of biological activities. tudublin.ieresearchgate.neteburon-organics.com For example, indane derivatives have been investigated as inhibitors of USP7, a deubiquitinase implicated in cancer, and as tubulin polymerization inhibitors with anti-angiogenic and antitumor properties. nih.govnih.gov

Therefore, a future direction for chemical probe development based on the this compound scaffold is to screen libraries of these compounds against a broader range of biological targets. The unique three-dimensional shape and tunable functionality of this scaffold make it a promising starting point for the discovery of novel modulators of enzyme activity or protein-protein interactions. The development of fluorescently labeled or otherwise tagged versions of these molecules could also provide valuable tools for studying their biological targets in living systems.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1,2,3,5,6,7-hexahydro-s-indacen-4-ol derivatives, and what purification challenges are commonly encountered?

- Methodological Answer : Derivatives such as sulfonamide-urea hybrids (e.g., MCC950/CRID3) are synthesized via sulfonylation of the indacene core followed by urea bond formation. Key steps include column chromatography for intermediates and recrystallization for final products. Impurities often arise from incomplete sulfonylation or side reactions at the indacene’s reactive 4-position, requiring rigorous NMR and LC-MS monitoring .

Q. How are structural and purity characteristics validated for indacene-based compounds?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weights (e.g., 404.140593 Da for MCC950), while ¹H/¹³C NMR resolves stereochemistry and substitution patterns. Purity (>95%) is ensured via reverse-phase HPLC with UV detection at 254 nm. Stability studies under inert atmospheres (2–8°C) prevent degradation of labile groups like hydroxyls .

Q. What in vitro assays are used to screen NLRP3 inflammasome inhibitors derived from this scaffold?

- Methodological Answer : Primary macrophages (e.g., THP-1 cells) are primed with LPS and stimulated with ATP/nigerite. IL-1β release is quantified via ELISA, and IC₅₀ values are calculated (e.g., MCC950: IC₅₀ = 7.5 nM). Counter-screening against other inflammasomes (e.g., NLRC4) ensures selectivity .

Advanced Research Questions

Q. How do pharmacokinetic (PK) and bioavailability limitations of indacene derivatives impact in vivo efficacy, and what formulation strategies address these?

- Methodological Answer : Poor oral bioavailability (e.g., <20% for MCC7840) stems from low solubility and first-pass metabolism. Pro-drug strategies (e.g., esterification of hydroxyl groups) and sodium salt formulations (e.g., NT-0249) improve solubility and plasma exposure. PK studies in rodents use LC-MS/MS to monitor plasma half-life and tissue distribution .

Q. What experimental designs resolve contradictions in NLRP3 inhibitor efficacy across disease models?

- Methodological Answer : Discrepancies in obesity models (e.g., NT-0796S reversing high-fat diet-induced inflammation but failing in genetic obesity) are addressed by comparing NLRP3 expression levels via qPCR and Western blot. Dose-response studies in NLRP3-knockout mice confirm target specificity .

Q. How are structure-activity relationships (SARs) explored to balance potency and off-target risks?

- Methodological Answer : Systematic substitution at the indacene 4-position (e.g., hydroxyl, difluoromethyl) and sulfonamide groups (e.g., furan vs. pyrazole) is tested. Computational docking (e.g., AutoDock Vina) predicts binding to NLRP3’s NACHT domain, while hERG and CYP450 assays mitigate toxicity risks .

Q. What analytical techniques identify degradation products in stability studies?

- Methodological Answer : Forced degradation under acidic, basic, and oxidative conditions (ICH guidelines) is analyzed via UPLC-QTOF-MS. Major degradation pathways include sulfonamide hydrolysis (observed in MCC950) and indacene ring oxidation. Degradants are isolated via preparative HPLC for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.